molecular formula C12H19N B3170121 [(4-Ethylphenyl)methyl](propan-2-yl)amine CAS No. 940355-04-4

[(4-Ethylphenyl)methyl](propan-2-yl)amine

Cat. No.: B3170121
CAS No.: 940355-04-4
M. Wt: 177.29 g/mol
InChI Key: CQOMDJQMFPQVPW-UHFFFAOYSA-N
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Description

(4-Ethylphenyl)methylamine is a secondary amine featuring a 4-ethylbenzyl group attached to an isopropylamine moiety. Its molecular formula is C₁₂H₁₉N, with a molecular weight of 177.29 g/mol. Structurally, the compound combines an aromatic ring substituted with an ethyl group at the para position and a branched alkylamine chain, which influences its physicochemical properties, such as solubility, polarity, and reactivity.

Applications may span pharmaceutical intermediates or agrochemical research, though specific biological data for this compound remain unexplored in the literature reviewed.

Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-4-11-5-7-12(8-6-11)9-13-10(2)3/h5-8,10,13H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOMDJQMFPQVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylphenyl)methylamine typically involves the alkylation of aniline derivatives. One common method is the reductive amination of 4-ethylbenzaldehyde with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

On an industrial scale, the production of (4-Ethylphenyl)methylamine may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and other advanced techniques are employed to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(4-Ethylphenyl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Ethylphenyl)methylamine is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Ethylphenyl)methylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (4-Ethylphenyl)methylamine with structurally related arylalkylamines, emphasizing substituent effects and functional diversity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
(4-Ethylphenyl)methylamine C₁₂H₁₉N 177.29 4-Ethylphenyl, isopropylamine High lipophilicity; potential intermediate in drug synthesis
(4-Bromophenyl)methylamine C₁₀H₁₄BrN 228.13 4-Bromophenyl, isopropylamine Electron-withdrawing Br enhances electrophilicity; used in cross-coupling reactions
(4-Nitrophenyl)methylamine·HCl C₁₀H₁₄N₂O₂·HCl 230.69 4-Nitrophenyl, isopropylamine Nitro group increases polarity; hydrochloride salt improves crystallinity
(4-Phenylphenyl)methylamine C₁₆H₁₉N 225.33 Biphenyl, isopropylamine Extended aromatic system; potential fluorescence applications
N-Ethyl-1-(4-methoxyphenyl)propan-2-amine C₁₂H₁₉NO 193.29 4-Methoxyphenyl, ethylamine Methoxy group improves solubility; studied for antifungal activity

Key Observations:

Substituent Effects :

  • Electron-donating groups (e.g., ethyl, methoxy) increase lipophilicity and metabolic stability .
  • Electron-withdrawing groups (e.g., bromo, nitro) enhance electrophilicity, making these compounds reactive intermediates in Suzuki-Miyaura couplings or nitro-reduction pathways .

Synthetic Routes :

  • Reductive amination using sodium borohydride (NaBH₄) is common for secondary amines, as seen in the synthesis of N-Ethyl-1-(4-methoxyphenyl)propan-2-amine .
  • Enzymatic resolution (e.g., using CAL-B lipase) is viable for chiral amines, though applicability to the target compound requires verification .

Biological Relevance :

  • Methoxy-substituted analogs exhibit antifungal and anticancer activity, suggesting that (4-Ethylphenyl)methylamine could be a candidate for similar studies .
  • Nitro- and bromo-substituted derivatives are often precursors to bioactive molecules, highlighting the versatility of this structural class .

Biological Activity

(4-Ethylphenyl)methylamine, also known as N-(4-ethylbenzyl)isopropylamine (N-EBI), is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an ethyl-substituted phenyl group attached to a propan-2-yl amine. Its molecular formula is C12H19NC_{12}H_{19}N, and it exists in both free base and hydrochloride salt forms. The hydrochloride salt enhances solubility and stability, making it suitable for various applications in medicinal chemistry.

The biological activity of (4-Ethylphenyl)methylamine is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound can act as a ligand, modulating the activity of various biological pathways. Notably, it has been linked to selective serotonin reuptake inhibition (SSRI) activity, which is a common mechanism among antidepressant medications.

Biological Activity

Research indicates that (4-Ethylphenyl)methylamine may possess several pharmacological properties:

  • Antidepressant Activity : Preliminary studies suggest that N-EBI exhibits SSRI activity in animal models, indicating potential efficacy as an antidepressant. However, further research is needed to confirm these findings in larger animal models and human trials.
  • Interaction with Biological Targets : The compound's ability to bind to various receptors may lead to diverse biological effects. Its structural similarities with other amines suggest that it could exhibit stimulant or analgesic properties as well.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of (4-Ethylphenyl)methylamine, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeatureBiological Activity
4-EthylphenethylamineEthyl group on phenethylamineAntidepressant
IsopropylamphetamineIsopropyl group on phenethylamineStimulant
1-(4-Ethylphenyl)-2-methylaminopropaneMethyl substitution on propanamineAnalgesic

This comparison highlights how specific structural features can influence the pharmacological profile of related compounds.

Case Studies and Research Findings

  • Antidepressant Properties : A study published in the European Journal of Pharmacology investigated the SSRI activity of N-EBI in mice. Results indicated significant modulation of serotonin levels, suggesting its potential as an antidepressant treatment.
  • Mechanistic Studies : Further research is required to elucidate the exact molecular pathways through which (4-Ethylphenyl)methylamine exerts its effects. Understanding these mechanisms will be crucial for developing therapeutic applications.
  • Safety and Efficacy : While initial findings are promising, comprehensive safety assessments and efficacy trials are necessary before considering clinical applications. The compound's interaction with biological systems must be thoroughly evaluated to understand any potential side effects or hazards associated with its use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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